molecular formula C25H18Cl2N2O2S B389231 2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B389231
M. Wt: 481.4g/mol
InChI Key: WIAXFLDYETXMOS-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C25H18Cl2N2O2S

Molecular Weight

481.4g/mol

IUPAC Name

(2Z)-2-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H18Cl2N2O2S/c1-14-9-20-21(10-15(14)2)29-24(30)23(32-25(29)28-20)12-17-11-18(26)7-8-22(17)31-13-16-5-3-4-6-19(16)27/h3-12H,13H2,1-2H3/b23-12-

InChI Key

WIAXFLDYETXMOS-FMCGGJTJSA-N

SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5Cl)SC3=N2

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5Cl)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, 5-chloro-2-hydroxybenzaldehyde, and 6,7-dimethylthiazolo[3,2-a]benzimidazole. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **2-((Z)-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
  • **this compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activities.

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